molecular formula C13H16N2OS B2516143 N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide CAS No. 892850-62-3

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2516143
CAS No.: 892850-62-3
M. Wt: 248.34
InChI Key: WGJPIYDJNOTSSV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown

The systematic name This compound is derived through the following conventions:

  • Parent structure : The benzothiazole ring (a fused bicyclic system combining benzene and thiazole).
  • Substituents :
    • A 4-ethyl group (-CH$$2$$CH$$3$$) on the benzene ring.
    • A butanamide group (-CONH-C$$3$$H$$7$$) at the 2-position of the thiazole ring.
  • Numbering : Positions on the benzothiazole are numbered such that the sulfur atom is at position 1, the nitrogen at position 3, and the ethyl group at position 4 on the benzene moiety.

The IUPAC name adheres to Rule C-14.4 for thiazole derivatives, prioritizing the thiazole nitrogen and sulfur atoms for numbering.

Comparative Analysis of Nomenclature Systems

Alternative naming systems, such as Chemical Abstracts Service (CAS), classify this compound under the registry number 892850-62-3, emphasizing its butanamide functional group. The Simplified Molecular-Input Line-Entry System (SMILES) string (CCCCNC1=NC2=C(CC)C=CC=C2S1) encodes the connectivity of atoms, highlighting the ethyl and butanamide substituents.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-6-11(16)14-13-15-12-9(4-2)7-5-8-10(12)17-13/h5,7-8H,3-4,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPIYDJNOTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC=C2S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Butanoyl Chloride

Butanoic acid (0.1 mol) is treated with excess thionyl chloride (0.12 mol) under reflux in anhydrous dichloromethane (DCM) for 3–5 hours. The reaction produces butanoyl chloride and gaseous byproducts (SO₂ and HCl), which are evacuated. The crude product is purified by distillation under reduced pressure to yield a colorless liquid.

Amide Bond Formation

The butanoyl chloride (0.1 mol) is dissolved in DCM and added dropwise to a solution of 4-ethyl-1,3-benzothiazol-2-amine (0.1 mol) and triethylamine (0.12 mol) in DCM at 0–5°C. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated. The residue is washed with water to remove Et₃N·HCl and recrystallized from ethanol/water (3:1) to yield N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide as a white crystalline solid.

Key Data:

  • Yield: 45–60%
  • Purity: >95% (HPLC)
  • Reaction Time: 18–24 hours

Alternative Solvent Systems and Catalytic Approaches

Variations in solvent and base selection significantly impact reaction efficiency. Ethanol (EtOH) and acetone have been employed as alternatives to DCM, with triethylamine or pyridine serving as bases.

Ethanol-Based Synthesis

In ethanol, the reaction proceeds at reflux (78°C) for 6–8 hours. This method reduces toxicity concerns associated with DCM but requires longer reaction times. Post-reaction, the mixture is cooled to precipitate the product, which is filtered and recrystallized from acetone.

Key Data:

  • Yield: 40–50%
  • Advantage: Reduced environmental hazard

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water (3:1) remains the gold standard for purification, achieving >95% purity. Alternative solvents like acetone or ethyl acetate are less effective, often yielding hygroscopic products.

Spectroscopic Validation

  • IR (KBr): 1682 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
  • ¹H NMR (DMSO-d₆): δ 1.26 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 7.24–7.89 (m, 4H, Ar-H).

Comparative Analysis of Preparation Methods

Parameter Acyl Chloride (DCM) Acyl Chloride (EtOH)
Yield 45–60% 40–50%
Reaction Time 18–24 hours 6–8 hours
Solvent Toxicity High Moderate
Scalability Excellent Moderate

The DCM-based method offers superior yields and scalability but poses environmental and safety risks. Ethanol-based synthesis, while safer, sacrifices efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Benzothiazole Derivatives

Compound Name Substituent (Benzothiazole Position) Amide Side Chain Molecular Weight (g/mol) Biological Activity (pIC₅₀/GlideXP Score)
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide 4-ethyl Butanamide ~276.4 Not reported (inferred from analogs)
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF₃ Acetamide with trimethoxyphenyl ~454.4 pIC₅₀: 7.8; GlideXP: -3.78 kcal/mol
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-Cl Piperidinecarboxamide ~369.9 Alkaloid (activity unspecified)
PB-22 N-pentanoic acid-3-carboxyindole N/A (indole core) Pentanoic acid-carboxyindole ~314.3 Cannabinoid receptor ligand (analog class)

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is characterized by its benzothiazole ring structure linked to a butanamide chain. The molecular formula is C_{12}H_{14}N_2S, with a molecular weight of approximately 226.32 g/mol. The presence of the ethyl group on the benzothiazole moiety enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The benzothiazole ring has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal cellular functions.
  • Modulate Receptor Activity : Interaction with various receptors can lead to altered signaling pathways, impacting cell proliferation and survival.

These interactions contribute to its observed antimicrobial and anticancer effects.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Candida albicansModerate inhibition

3.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cancer Cell Line Effect
HeLa (cervical cancer)Apoptosis induction
MCF-7 (breast cancer)Cell cycle arrest
A549 (lung cancer)Reduced viability

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as an antibacterial agent .

Case Study 2: Anticancer Potential

A recent screening of a drug library identified this compound as a promising candidate for further development in cancer therapy. The compound showed selective toxicity towards cancer cells while sparing normal cells, making it a potential lead compound for future drug development .

5. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its unique chemical structure allows for diverse interactions with biological targets, which could be harnessed for drug development.

Q & A

Basic: What synthetic routes are commonly employed for N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves coupling 4-ethyl-1,3-benzothiazol-2-amine with butanoyl chloride or activated butanoic acid derivatives. Key steps include:

  • Acylation : Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous solvents (e.g., dichloromethane or THF) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate the product. Monitoring via TLC ensures reaction completion .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions like over-acylation. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the benzothiazole core (e.g., aromatic protons at δ 7.2–8.3 ppm) and butanamide chain (e.g., methylene protons at δ 1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~275.1) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (benzothiazole C=N stretch) confirm functional groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Basic: What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of DNA gyrase, with MIC values comparable to ciprofloxacin in preliminary assays .
  • Anticancer Potential : Moderate cytotoxicity (IC₅₀ ~10–50 µM) in breast cancer cell lines (e.g., MCF-7) via apoptosis induction and tubulin polymerization inhibition .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition mechanisms?

  • Kinetic Assays : Use fluorogenic substrates (e.g., fluorescein-labeled ATP for kinase assays) to measure inhibition constants (Kᵢ) under varied substrate concentrations .
  • Docking Studies : Employ software like AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase), focusing on hydrogen bonding with the benzothiazole nitrogen and hydrophobic interactions with the ethyl/butanamide groups .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ser84Ala in S. aureus gyrase) to validate binding specificity .

Advanced: How should contradictory data on binding affinities (e.g., varying IC₅₀ values across studies) be resolved?

  • Reproducibility Checks : Standardize assay conditions (pH, ionic strength, temperature) and use internal controls (e.g., known inhibitors like novobiocin for gyrase assays) .
  • Orthogonal Methods : Combine SPR (surface plasmon resonance) for binding kinetics with ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) .
  • Crystallography : Solve co-crystal structures of the compound with target enzymes using SHELX for refinement and ORTEP for visualization, identifying key binding motifs .

Advanced: What crystallographic tools are recommended for structural analysis of this compound and its complexes?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction data.
  • Structure Solution : SHELXD for phase determination via Patterson methods, followed by SHELXL for refinement (R-factor < 0.05) .
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots, highlighting disorder in the ethyl or butanamide groups if present .

Advanced: How does this compound compare structurally and functionally to related benzothiazole derivatives?

Compound Structural Variation Key Functional Differences Reference
N-(4-methylbenzothiazol-2-yl)acetamideMethyl substituent, shorter chainLower lipophilicity; reduced antimicrobial potency
N-(6-fluorobenzothiazol-2-yl)propanamideFluorine at position 6Enhanced metabolic stability; higher CNS penetration
N-benzylbenzothiazole derivativesBenzyl instead of butanamideImproved COX-2 inhibition but reduced solubility

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